2-phenyl-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole
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Overview
Description
2-phenyl-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole is a complex organic compound with a molecular formula of C37H24N2. This compound is characterized by its imidazole core, which is substituted with phenyl and phenylethynyl groups. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common method is the Sonogashira cross-coupling reaction, which involves the coupling of phenylacetylene with a halogenated imidazole derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl groups can yield benzophenone derivatives, while reduction of the imidazole ring can produce dihydroimidazole compounds.
Scientific Research Applications
2-phenyl-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Mechanism of Action
The mechanism by which 2-phenyl-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The phenylethynyl groups can form π-π interactions with aromatic amino acids in proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the phenylethynyl groups, resulting in different chemical reactivity and biological activity.
4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole: Contains methoxy and trifluoromethyl groups, which alter its electronic properties and reactivity.
2,5-bis(4-bromo-phenyl)-4-(3-nitro-phenyl)-1H-imidazole:
Uniqueness
The presence of phenylethynyl groups in 2-phenyl-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole imparts unique electronic properties and reactivity, making it distinct from other imidazole derivatives
Properties
Molecular Formula |
C37H24N2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-phenyl-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole |
InChI |
InChI=1S/C37H24N2/c1-4-10-28(11-5-1)16-18-30-20-24-32(25-21-30)35-36(39-37(38-35)34-14-8-3-9-15-34)33-26-22-31(23-27-33)19-17-29-12-6-2-7-13-29/h1-15,20-27H,(H,38,39) |
InChI Key |
UHXZMFKNJAOBKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=CC=C4)C5=CC=C(C=C5)C#CC6=CC=CC=C6 |
Origin of Product |
United States |
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